molecular formula C11H13Cl2P B099318 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole CAS No. 17154-12-0

1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole

Cat. No. B099318
CAS RN: 17154-12-0
M. Wt: 247.1 g/mol
InChI Key: AEMRMAGLXFMHPL-UHFFFAOYSA-N
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Description

1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is a heterocyclic compound that has gained attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of phospholes, which are five-membered heterocyclic compounds containing one phosphorus atom and four carbon atoms.

Mechanism Of Action

The exact mechanism of action of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is not yet fully understood. However, studies have shown that this compound interacts with various biological molecules, including proteins and nucleic acids, leading to changes in their structure and function.

Biochemical And Physiological Effects

1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole in lab experiments is its unique chemical properties, which make it a versatile compound for use in various applications. However, one of the limitations of using this compound is its high cost and the complexity of its synthesis, which can make it challenging to obtain in large quantities.

Future Directions

There are several potential future directions for the study of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole. One of the most promising directions is the development of new synthetic methods that can produce this compound in larger quantities and at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer therapy and organic electronics.

Synthesis Methods

The synthesis of 1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole is a multi-step process that involves the reaction of various reagents. One of the commonly used methods for synthesizing this compound is the reaction of 1,1-Dichloro-2,3-diphenylphosphacyclopent-4-ene with methyl lithium in the presence of a catalytic amount of nickel chloride. The resulting intermediate is then treated with hydrochloric acid and sodium nitrite to obtain the final product.

Scientific Research Applications

1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic electronics. It has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and other electronic devices.

properties

CAS RN

17154-12-0

Product Name

1,1-Dichloro-4-methyl-1-phenyl-2,3-dihydro-1lambda5-phosphole

Molecular Formula

C11H13Cl2P

Molecular Weight

247.1 g/mol

IUPAC Name

1,1-dichloro-4-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole

InChI

InChI=1S/C11H13Cl2P/c1-10-7-8-14(12,13,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3

InChI Key

AEMRMAGLXFMHPL-UHFFFAOYSA-N

SMILES

CC1=CP(CC1)(C2=CC=CC=C2)(Cl)Cl

Canonical SMILES

CC1=CP(CC1)(C2=CC=CC=C2)(Cl)Cl

Origin of Product

United States

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